An In-Depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a critical building block in modern medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, offers a unique combination of reactivity and physicochemical properties. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds essential for constructing complex molecular architectures. Simultaneously, the tetrazole ring serves as a metabolically stable isostere for a carboxylic acid group, enhancing the pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, and key applications, with a focus on its role in the development of therapeutic agents.
Introduction: A Molecule of Strategic Importance
In the landscape of drug discovery, the rational design of molecules hinges on the availability of versatile and reliable chemical building blocks. (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (Figure 1) represents a premier example of such a reagent. Its value is rooted in the strategic combination of two highly influential functional groups in medicinal chemistry:
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The Phenylboronic Acid Moiety: This group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds with exceptional efficiency and functional group tolerance.[1] This allows for its facile conjugation to a wide array of aryl or heteroaryl halides, forming the biaryl scaffolds common to many pharmaceuticals.
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The Tetrazole Ring: The 5-substituted tetrazole is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group.[2] It shares a similar pKa and geometry but offers improved metabolic stability and cell membrane permeability, making it a favored replacement in drug design to enhance oral bioavailability and reduce metabolic liabilities.
The convergence of these two functionalities in a single, stable molecule provides a direct and efficient route to complex, drug-like molecules, particularly in the synthesis of angiotensin II receptor blockers (ARBs), also known as "sartans".[3][4] This guide will dissect the core chemical properties, synthesis, and reaction protocols that make this compound an indispensable tool for chemical and pharmaceutical research.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid are summarized in Table 1. The compound typically presents as a white to off-white solid and requires refrigerated storage under an inert atmosphere to maintain its integrity.[5][6]
| Property | Value | Source(s) |
| CAS Number | 179942-55-3 | [7][8][9] |
| Molecular Formula | C₇H₇BN₄O₂ | [5][7][8] |
| Molecular Weight | 189.97 g/mol | [5][7][8] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 174-179 °C (with decomposition) | [8][9] |
| pKa | 4.11 ± 0.10 (Predicted) | [8] |
| Solubility | Data not widely available, generally soluble in organic solvents like DMSO and DMF. | |
| Storage Conditions | 2-8°C, under inert atmosphere | [5][8][9] |
Synthesis and Manufacturing Pathway
The synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic route begins with a readily available starting material, 4-cyanophenylboronic acid. The key transformation is the [2+3] cycloaddition reaction between the nitrile group and an azide source to form the tetrazole ring.
Representative Synthetic Workflow
The causality behind this workflow is straightforward: it leverages a well-established cycloaddition reaction on a commercially available, functionalized precursor. Using an azide, such as sodium azide, with a Lewis acid catalyst or an ammonium salt allows for the efficient formation of the tetrazole heterocycle.[10]
Diagram 1: A representative workflow for the synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenylboronic acid (1 equivalent).
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Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).
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Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
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Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup (Quenching & Acidification): After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water. Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure (4-(2H-Tetrazol-5-yl)phenyl)boronic acid.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, Mass Spectrometry, and HPLC.
Chemical Reactivity and Core Applications
The primary utility of this reagent lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions.[8][11]
The Suzuki-Miyaura Coupling Reaction
This reaction is the cornerstone of its application, enabling the formation of a biaryl linkage, a common motif in pharmaceuticals.[7][12] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its phenyl-tetrazole group to the palladium catalyst in the transmetalation step of the catalytic cycle.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Suzuki Coupling Protocol
Objective: To couple (4-(2H-Tetrazol-5-yl)phenyl)boronic acid with a generic aryl bromide (Ar-Br).
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Inert Atmosphere: Set up a Schlenk flask or a similar reaction vessel under an inert atmosphere (Nitrogen or Argon). This is crucial as the Palladium(0) catalyst is oxygen-sensitive.
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Reagent Charging: To the flask, add the aryl bromide (1 equivalent), (4-(2H-Tetrazol-5-yl)phenyl)boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents). The excess boronic acid and base are used to drive the reaction to completion.
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Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
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Solvent System: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. The progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Application in Drug Development: The "Sartan" Class of Antihypertensives
The most prominent application of this building block is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans, which are used to treat hypertension.[4][13] Molecules like Losartan and Irbesartan feature a biphenyl tetrazole moiety, which is efficiently constructed using (4-(2H-Tetrazol-5-yl)phenyl)boronic acid or a protected derivative in a key Suzuki coupling step.[3][10] The tetrazole group mimics the carboxylate of the native angiotensin II peptide, allowing it to act as a potent and selective antagonist at the AT₁ receptor.
Diagram 3: Logical flow for the synthesis of 'Sartan' drugs using the title compound.
Stability, Storage, and Safety
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Stability: Boronic acids can be susceptible to degradation, particularly through protodeboronation in aqueous media or oxidative decomposition.[14] While generally stable, prolonged storage at room temperature is not recommended.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[5][8][9]
-
Safety: Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is a high-value, enabling reagent for research and development in the pharmaceutical and chemical industries. Its bifunctional nature provides a powerful platform for constructing the complex biaryl tetrazole scaffolds found in numerous marketed drugs. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for any scientist aiming to leverage this molecule for the efficient synthesis of novel chemical entities. Its continued application in the development of targeted therapies underscores its standing as a cornerstone building block in modern organic synthesis.[7][15]
References
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Chem-Impex International. (n.d.).Acide 4-(2H-tétrazol-5-yl)phénylboronique. Retrieved from [Link]
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Chem-Impex International. (n.d.).4-(2H-Tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
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LookChem. (n.d.).Cas 179942-55-3, 4-(2H-TETRAZOL-5-YL)-PHENYLBORONIC ACID. Retrieved from [Link]
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Chem-Impex International. (n.d.).Ácido 2-(2H-tetrazol-5-il)fenilborónico. Retrieved from [Link]
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ResearchGate. (n.d.).Structures of commercially available sartans. [Figure]. Retrieved from [Link]
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Chem-Impex International. (n.d.).Ácido 4-(2H-tetrazol-5-il)fenilborónico. Retrieved from [Link]
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ResearchGate. (2020).Synthesis of Valsartan as drug for the treatment of hypertension. Retrieved from [Link]
- Zhang, J., et al. (2022). Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. Current Medicinal Chemistry, 29.
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ResearchGate. (2021)."Greening Up" the Suzuki Reaction. Retrieved from [Link]
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Semantic Scholar. (2012).A Review on Synthesis of Antihypertensive Sartan Drugs. Retrieved from [Link]
- O'Duill, M., et al. (2020). A One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryl Tetrazoles. The Journal of Organic Chemistry.
- Silva, F., et al. (2019).
- Reilly, M. (Presenter). (2011, October 3).Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube.
- Eriksson, J. (2015).Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
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Boron Molecular. (n.d.).Buy 4-(tetrazol-5-yl)phenylboronic acid. Retrieved from [Link]
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